Isomaltotetraose can be synthesized from various sources, particularly from starches like sweet potato or maltose. The classification of isomaltotetraose falls under oligosaccharides, which are short chains of monosaccharides. They are characterized by their degree of polymerization, with isomaltotetraose having a degree of four. The structural configuration involves glycosidic linkages that determine its digestibility and functional properties in food applications.
The synthesis of isomaltotetraose can be achieved through several methods, primarily involving enzymatic processes. One common approach includes the simultaneous saccharification and transglycosylation method using specific enzymes such as α-amylase, β-amylase, and pullulanase.
Isomaltotetraose consists of four glucose units linked via α-1,6-glycosidic bonds, with a possible α-1,4 linkage depending on the synthesis method used. The molecular formula for isomaltotetraose is with a molecular weight of approximately 594.5 g/mol.
Isomaltotetraose participates in various chemical reactions typical for oligosaccharides, including hydrolysis, transglycosylation, and fermentation processes.
The mechanism of action for isomaltotetraose primarily revolves around its role as a prebiotic. It resists digestion in the upper gastrointestinal tract and reaches the colon intact, where it can be fermented by beneficial bacteria.
Isomaltotetraose exhibits several physical and chemical properties that influence its applications:
Isomaltotetraose finds diverse applications across several fields:
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